![molecular formula C18H13N3O3S B2405520 N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide CAS No. 1448133-14-9](/img/structure/B2405520.png)
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique molecular structure and properties, which make it a promising candidate for developing new drugs and therapies.
Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Properties
The synthesis of N-(thiazol-2-yl)piperidine-2,6-dione derivatives from glutaric acid and various 2-amino thiazoles yields compounds with remarkable NLO properties . Two out of the five newly synthesized compounds display strong NLO behavior. These properties are essential for applications in optical devices, such as frequency conversion, laser modulation, and optical switching.
Fluorescent Probe for Cysteine (Cys) Sensing
The compound 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) serves as an effective fluorescent probe for selectively sensing Cys over other analytes. In the presence of Cys, BT-AC exhibits a 4725-fold enhancement in fluorescence with a large Stokes shift (135 nm) . This property makes it valuable for detecting Cys in biological samples and environmental monitoring.
Formation of C–N Bonds
A versatile method allows the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone through the reaction of an aromatic aldehyde and o-phenylenediamine. This compound is useful for constructing C–N bonds, which are crucial in medicinal chemistry, drug discovery, and materials science .
Mecanismo De Acción
Target of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with key mitochondrial proteins such as bcl-2 and bax . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death.
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases . This suggests that the compound may act as a potential small-molecule activator of p53, a protein that regulates the equilibrium between rapid cell proliferation and apoptosis .
Biochemical Pathways
The compound’s action affects the p53 pathway, which plays a critical role in controlling cell cycle progression and apoptosis. The activation of p53 can lead to cell cycle arrest, allowing the cell to repair DNA damage or triggering apoptosis if the damage is irreparable .
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles in admet calculations . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity of a compound, all of which impact its bioavailability and efficacy.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been observed to induce G2/M cell cycle arrest and apoptosis in cancer cell lines . The levels of p53 increase tremendously in cells treated with the compound, suggesting its potential as an anti-cancer agent .
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(20-18-19-13-8-4-5-9-15(13)25-18)14-10-16(21-24-14)23-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMGLCLMUQVEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)
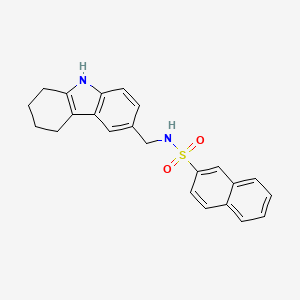
![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)
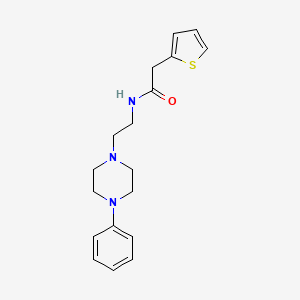

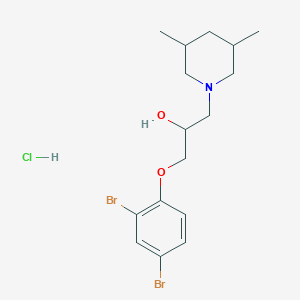

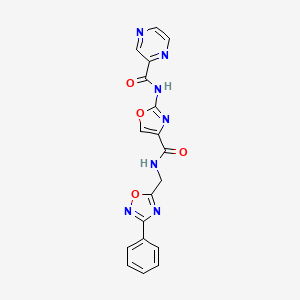


![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)
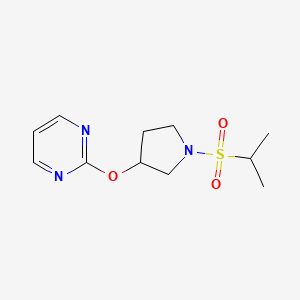
![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)
![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)